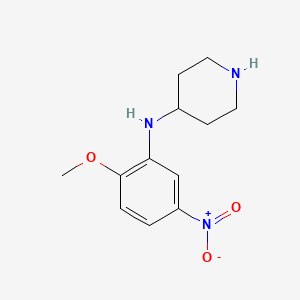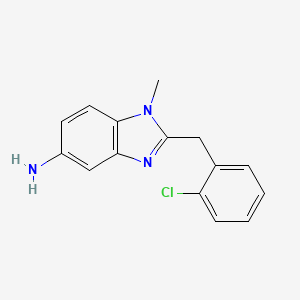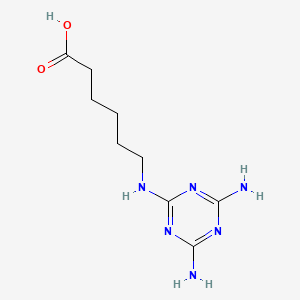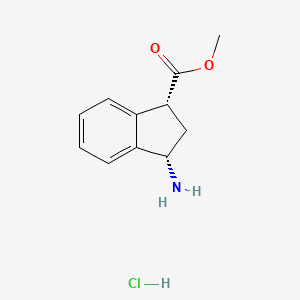
Ethylenediisothiouronium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes sulfur and nitrogen atoms, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide typically involves multiple steps, starting with the preparation of the core structure. The process often includes the use of thiol and amine precursors, which undergo a series of reactions such as nucleophilic substitution and condensation. The final step usually involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and recrystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
{[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of {[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Flavin-Dependent Halogenases: Enzymes that catalyze the halogenation of organic compounds, used in biocatalysis.
Uniqueness
{[2-(carbamimidoylsulfanyl)ethyl]sulfanyl}methanimidamide hydrobromide is unique due to its specific structure, which includes both sulfur and nitrogen atoms. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90746-74-0 |
|---|---|
Molekularformel |
C4H11BrN4S2 |
Molekulargewicht |
259.2 g/mol |
IUPAC-Name |
2-carbamimidoylsulfanylethyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C4H10N4S2.BrH/c5-3(6)9-1-2-10-4(7)8;/h1-2H2,(H3,5,6)(H3,7,8);1H |
InChI-Schlüssel |
OORKAVOFOSBTAT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC(=N)N)SC(=N)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride](/img/structure/B11728152.png)

![2-Amino-6-chloro-5-methoxybenzo[d]thiazole](/img/structure/B11728162.png)
![(E)-N-[(furan-3-yl)methylidene]hydroxylamine](/img/structure/B11728166.png)

![{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine](/img/structure/B11728175.png)
![1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B11728185.png)
![N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B11728200.png)


![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728213.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728217.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728233.png)
